![molecular formula C16H23N3O4 B2644295 Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate CAS No. 2097923-04-9](/img/structure/B2644295.png)
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities . Pyrimidines are key components of many important biomolecules, including DNA and RNA. The specific compound you mentioned has an ethyl ester group, a pyrrolidine ring, and a pyrimidine ring in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The ethyl ester group is attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in its structure. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ester group might make it more soluble in polar solvents. The aromatic pyrimidine ring might contribute to its stability .Scientific Research Applications
Versatility in Heterocyclic Synthesis
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is utilized as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its broad applicability in chemical synthesis (Honey et al., 2012).
Synthesis of Pyran and Pyridine Derivatives
- Research involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate has led to the production of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives. These compounds are useful in the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylic acids (Obydennov et al., 2013).
Advancements in Pyridine Synthesis
- The compound has been involved in synthesizing a variety of pyridines, as demonstrated in a study focusing on the condensation of cyanothioacetamide with ethyl alpha-(ethoxymethylene)acetoacetate (Su et al., 1988).
Applications in Organic Process Research
- The treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, a similar compound, leads to the formation of pyrazines. This showcases its application in the synthesis of complex organic molecules (Zaragoza & Gantenbein, 2017).
Pyrrole Derivatives Synthesis
- A study on pyrrole derivatives synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the compound's role in the creation of pyrrole chalcone derivatives (Singh, Rawat, & Sahu, 2014).
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-4-22-16(21)6-5-15(20)19-8-7-13(10-19)23-14-9-11(2)17-12(3)18-14/h9,13H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCXTXXOOZCZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate |
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